molecular formula C9H14ClNO B3251468 (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride CAS No. 2095772-93-1

(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride

Cat. No.: B3251468
CAS No.: 2095772-93-1
M. Wt: 187.66
InChI Key: IHNWJJLKSBXLRI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone, (S)-2-Amino-2-(m-tolyl)acetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, to reduce the ketone in the presence of hydrogen gas. The reaction is conducted in a high-pressure reactor to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: (S)-2-Amino-2-(m-tolyl)acetone.

    Reduction: (S)-2-Amino-2-(m-tolyl)ethane.

    Substitution: (S)-2-Amino-2-(m-tolyl)ethyl chloride.

Scientific Research Applications

(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the compound’s role in the reaction or process.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(m-tolyl)ethanol hydrochloride
  • (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride
  • (S)-2-Amino-2-(o-tolyl)ethanol hydrochloride

Uniqueness

(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct properties and reactivity compared to its isomers. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNWJJLKSBXLRI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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